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Compound of Interest

Compound Name: Azanidazole

Cat. No.: B1665920

An In-depth Exploration of a Promising Nitroimidazole Derivative

Executive Summary

Azanidazole is a 5-nitroimidazole derivative with significant potential as an antiprotozoal and
antibacterial agent, particularly against anaerobic organisms. Belonging to the same class as
the widely-used metronidazole, azanidazole operates through a mechanism of reductive
activation within the target pathogen, leading to the generation of cytotoxic nitro radicals that
induce DNA damage and cell death.[1] Preclinical studies in animal models have demonstrated
a favorable safety profile, indicating good tolerance and a lack of teratogenic effects.[2] While
clinical development has reached Phase I, publicly available, detailed quantitative data on its
pharmacokinetics, antimicrobial spectrum, and clinical efficacy remains limited.[1] This guide
synthesizes the available technical information on azanidazole, drawing upon established
knowledge of the nitroimidazole class to provide a comprehensive resource for researchers
and drug development professionals.

Introduction to Nitroimidazole Derivatives

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring
bearing a nitro group.[3] They are indispensable in the treatment of infections caused by
anaerobic bacteria and protozoa.[3] The selective toxicity of nitroimidazoles stems from their
mechanism of action, which is dependent on the anaerobic or microaerophilic environment of
the target organisms.[3] In these low-oxygen conditions, the nitro group is reduced by microbial
enzymes, leading to the formation of highly reactive intermediates that are cytotoxic.[3]
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Azanidazole: An Overview

Azanidazole is a second-generation 5-nitroimidazole with the chemical name 4-[(E)-2-(1-
methyl-5-nitro-1H-imidazol-2-yl)ethenyl]pyrimidin-2-amine.[1] It is also known by the synonyms
Triclose and Nitromidine.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Azanidazole is presented in the

table below.

Property Value Reference

Chemical Formula C10H10N6O2 [1]

Molecular Weight 246.23 g/mol [1]
4-[(E)-2-(1-methyl-5-

IUPAC Name nitroimidazol-2- [1]
yl)ethenyl]pyrimidin-2-amine

CAS Number 62973-76-6 [1]

Appearance Solid powder [3]

Solubility Soluble in DMSO [3]

Mechanism of Action

The antimicrobial activity of azanidazole, like other nitroimidazoles, is contingent upon the
reductive activation of its nitro group within the target cell.[1]

Reductive Activation: In the low redox potential environment of anaerobic organisms, electrons
are transferred from ferredoxin or similar electron transport proteins to the nitro group of
azanidazole. This reduction is a critical first step in its activation.

Generation of Reactive Intermediates: The single-electron reduction of the nitro group forms a
short-lived nitroso radical anion. Further reduction can lead to the formation of other reactive
intermediates, including nitroso and hydroxylamine derivatives.
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DNA Damage and Cytotoxicity: These highly reactive intermediates are potent oxidizing agents
that interact with and damage cellular macromolecules, most critically DNA.[1] The resulting
DNA strand breakage and loss of helical structure inhibit protein synthesis and lead to
apoptotic cell death.[1]

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of
Azanidazole.
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Caption: Proposed mechanism of action of Azanidazole.

Pharmacokinetics and Pharmacodynamics

While specific quantitative pharmacokinetic data for azanidazole is not readily available in the
public domain, general characteristics of nitroimidazoles can be inferred.
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Parameter Description Reference

] Well absorbed after oral
Absorption o , [1]
administration.

Expected to be widely

Distribution o ) )

distributed in body tissues.
] Primarily metabolized in the

Metabolism ] [1]

liver.
) Mainly eliminated through the

Excretion ] [1]
kidneys.

Half-life Not well-documented. [1]

Antimicrobial Spectrum

Azanidazole is active against a range of anaerobic bacteria and protozoa. Specific Minimum
Inhibitory Concentration (MIC) values are not widely published, but its spectrum is expected to
be similar to that of other 5-nitroimidazoles.

Organism Type Examples

) ] Bacteroides spp., Fusobacterium spp.,
Anaerobic Bacteria o
Clostridium spp.

Trichomonas vaginalis, Entamoeba histolytica,
Protozoa o .
Giardia lamblia

Key Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of azanidazole are not
publicly available. However, standard methodologies for similar compounds can be adapted.

General Synthesis of a Nitroimidazole Derivative
(Etanidazole as an example)
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A general protocol for the N-alkylation of a nitroimidazole, based on the synthesis of
etanidazole, is presented below. This provides a plausible route for the synthesis of
azanidazole, which would require the appropriate starting materials.
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Starting Materials:
- 2-Nitroimidazole
- Alkylating Agent
- Base (e.g., K2C0O3)
- Solvent (e.g., DMF)

Reaction Setup:
- Dissolve 2-nitroimidazole and base in solvent.
- Add alkylating agent.

i

Heating:
- Heat to 60-80°C.
- Monitor by TLC.

i

Work-up:
- Cool to room temperature.
- Quench with water.
- Extract with organic solvent.

i

Purification:
- Dry organic layer.
- Concentrate under reduced pressure.
- Purify by column chromatography or recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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